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molecular formula C16H14N2O2S2 B8485112 2,7-Bis(acetylamino)thianthrene CAS No. 71400-32-3

2,7-Bis(acetylamino)thianthrene

Cat. No. B8485112
M. Wt: 330.4 g/mol
InChI Key: LFXHWTQSXLUAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012606B2

Procedure details

A mixture of 5.75 g (0.0174 mole) of 2,7-bis(acetylamino)thianthrene, 12 ml of concentrated hydrochloric acid, and 140 ml of ethanol was heated under reflux for 6 hours. The reaction mixture was cooled to room temperature and a precipitate was collected by filtration. The precipitate was added to a mixture of 13.5 ml of concentrated hydrochloric acid and 355 ml of water and the insoluble matters were separated by filtration. The filtered mother liquor was poured into an aqueous solution of sodium hydroxide and the precipitate or 2,7-diaminothianthrene was collected by filtration. The yield was 3.7 g (0.0158 mole, 91% yield) and the purity was 88.2 area % (HPLC, 254 nm).
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:18]=[CH:17][C:16]2[S:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH:19]C(=O)C)[CH:13]=3)[S:8][C:7]=2[CH:6]=1)(=O)C.Cl>C(O)C>[NH2:19][C:12]1[CH:11]=[CH:10][C:9]2[S:8][C:7]3[C:16](=[CH:17][CH:18]=[C:5]([NH2:4])[CH:6]=3)[S:15][C:14]=2[CH:13]=1

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=2SC3=CC=C(C=C3SC2C=C1)NC(C)=O
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
a precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
The precipitate was added to a mixture of 13.5 ml of concentrated hydrochloric acid and 355 ml of water
CUSTOM
Type
CUSTOM
Details
the insoluble matters were separated by filtration
ADDITION
Type
ADDITION
Details
The filtered mother liquor was poured into an aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
the precipitate or 2,7-diaminothianthrene was collected by filtration

Outcomes

Product
Name
Type
Smiles
NC1=CC=2SC3=CC=C(C=C3SC2C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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